methyl 5,6-dichloropyrimidine-4-carboxylate
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Overview
Description
Methyl 5,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It is a derivative of pyrimidine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely used in various fields due to their diverse biological activities and chemical properties.
Mechanism of Action
Methyl 5,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H4Cl2N2O2 . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to natural nucleotides .
Mode of Action
It’s known that pyrimidine derivatives can undergo nucleophilic aromatic substitution reactions . The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, leading to the formation of C-4 substituted products . This interaction could potentially alter the function of the target molecule, leading to downstream effects.
Result of Action
The interaction of pyrimidine derivatives with biological targets can lead to a variety of cellular responses, depending on the specific target and the nature of the interaction .
Preparation Methods
The synthesis of methyl 5,6-dichloropyrimidine-4-carboxylate typically involves the reaction of 5,6-dichloropyrimidine-4-carboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 5,6-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 5,6-dichloropyrimidine-4-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Methyl 5,6-dichloropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2,6-dichloropyridine-4-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 2,4-dichloropyrimidine-6-carboxylate: This compound has chlorine atoms at positions 2 and 4 instead of 5 and 6.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activities.
Properties
IUPAC Name |
methyl 5,6-dichloropyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILDFUWIRMBUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554322-22-3 |
Source
|
Record name | methyl 5,6-dichloropyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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